Brimonidine/brinzolamide

Description

The exact mass of the compound Simbrinza is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H31BrN8O5S3 |

|---|---|

Molecular Weight |

675.6 g/mol |

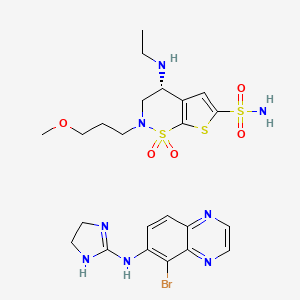

IUPAC Name |

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |

InChI |

InChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1 |

InChI Key |

KAKYNGJFPXFCDD-PPHPATTJSA-N |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Approach of Brimonidine/Brinzolamide in Modulating Trabecular Meshwork Function: An In-Depth Mechanistic Analysis

For Immediate Release

Fort Worth, TX – December 21, 2025 – A comprehensive technical guide released today offers an in-depth exploration of the molecular mechanisms of action of the brimonidine (B1667796) and brinzolamide (B135381) combination therapy on the trabecular meshwork (TM), a critical tissue in the regulation of intraocular pressure (IOP). This whitepaper, tailored for researchers, scientists, and professionals in drug development, synthesizes current scientific literature to elucidate how these two distinct pharmacological agents synergistically and individually impact TM cellular biology, extracellular matrix dynamics, and aqueous humor outflow.

The fixed combination of brimonidine, an alpha-2 adrenergic agonist, and brinzolamide, a carbonic anhydrase inhibitor, is a widely utilized therapeutic option for managing glaucoma. While their primary IOP-lowering effects—decreased aqueous humor production and increased uveoscleral outflow for brimonidine, and suppression of aqueous humor formation for brinzolamide—are well-established, their nuanced actions within the trabecular meshwork itself are a subject of ongoing investigation. This guide provides a detailed examination of these TM-specific mechanisms.

Brimonidine's Multifaceted Role in the Trabecular Meshwork

Brimonidine's interaction with the trabecular meshwork is characterized by a complex interplay of signaling pathways that influence both the extracellular matrix and cellular behavior. A key aspect of its mechanism involves the modulation of glycosaminoglycans (GAGs), essential components of the TM's extracellular matrix that contribute to outflow resistance.

One notable effect of brimonidine is the enhancement of hyaluronidase (B3051955) activity in the trabecular meshwork.[1] This enzymatic action leads to the degradation of hyaluronic acid, a major GAG, which is believed to reduce the hydraulic resistance of the TM and facilitate aqueous humor outflow. This process is intricately linked to the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Brimonidine, as an alpha-2 adrenergic agonist, has been shown to decrease cAMP accumulation in TM cells.[1]

Furthermore, brimonidine has demonstrated the ability to counteract the profibrotic effects of transforming growth factor-beta 2 (TGF-β2), a cytokine implicated in the pathogenesis of glaucoma. In in-vitro studies on human trabecular meshwork (HTM) cells, brimonidine has been observed to beneficially affect TGF-β2-induced changes, including the expression of extracellular matrix proteins and modulators.[2] Specifically, it has been shown to modulate the gene expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), suggesting a role in the remodeling of the trabecular meshwork's extracellular matrix.

However, it is important to note that the direct impact of brimonidine on trabecular outflow facility remains a subject of some debate. While the aforementioned mechanisms suggest a potential for increased outflow, at least one study utilizing a 3D bioengineered human trabecular meshwork model found that brimonidine did not significantly affect outflow facility. This highlights the complexity of the system and the need for further research to fully elucidate the net effect of brimonidine on conventional outflow.

Brinzolamide's Emerging Role in Trabecular Meshwork Physiology

Brinzolamide's primary mechanism of action is the inhibition of carbonic anhydrase in the ciliary body, which reduces the production of aqueous humor.[3] However, emerging evidence suggests a secondary, direct effect on the trabecular meshwork. Studies have indicated that brinzolamide can increase the production of nitric oxide (NO) in cultured human trabecular meshwork cells. This effect is associated with an increase in the expression of endothelial nitric oxide synthase (eNOS) mRNA.

Nitric oxide is a key signaling molecule in the regulation of aqueous humor outflow. It is known to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This, in turn, can induce relaxation of the trabecular meshwork and Schlemm's canal cells, thereby increasing conventional outflow facility.[4] While the precise signaling cascade linking brinzolamide to eNOS activation is still under investigation, this finding points to a novel mechanism by which brinzolamide may contribute to IOP reduction beyond its effects on aqueous humor production. Despite this, direct evidence quantifying a significant increase in trabecular outflow facility due to brinzolamide remains limited, with some studies showing no effect.

Synergistic Potential and Future Directions

The combination of brimonidine and brinzolamide presents a dual approach to lowering IOP, targeting both aqueous humor dynamics and potentially trabecular meshwork function. While their fixed combination has demonstrated superior IOP-lowering efficacy compared to monotherapy, the extent to which their direct actions on the trabecular meshwork contribute to this synergistic effect requires further elucidation.[5][6][7][8]

Future research should focus on direct comparative studies of brimonidine and brinzolamide on trabecular meshwork outflow facility under various physiological and pathological conditions. A deeper understanding of the signaling pathways, particularly the link between brinzolamide and nitric oxide production, will be crucial. Furthermore, investigating the long-term effects of these drugs on trabecular meshwork health and function will provide valuable insights for the development of next-generation glaucoma therapies.

Data Presentation

Table 1: Quantitative Effects of Brimonidine on Trabecular Meshwork Parameters

| Parameter | Experimental Model | Treatment | Observed Effect | Reference |

| Hyaluronidase Specific Activity | Rabbit Trabecular Meshwork | 0.2% Brimonidine Tartrate (2 hours) | Significant increase | [1] |

| cAMP Accumulation | Rabbit Trabecular Meshwork | 0.2% Brimonidine Tartrate | Significant decrease | [1] |

| Outflow Facility | Glaucomatous 3D-HTM™ Constructs | 10mM Brimonidine (3 days) | No significant effect | |

| Gene Expression (TIMP3, TIMP4, CHOP) | TGF-β2-treated 2D HTM cells | 10 µM Brimonidine | Inhibition of TGF-β2-induced upregulation | [2] |

| Gene Expression (MMP9) | 2D HTM cells | 10 µM Brimonidine | Downregulation | [2] |

| Gene Expression (TIMP3, MMP2, MMP9, CHOP) | 3D HTM spheroids | 10 µM Brimonidine | Downregulation (with or without TGF-β2) | [2] |

| ER Stress Markers (CHOP, GRP78) | H2O2-treated HTM cells | Brimonidine ophthalmic solution | Suppression of upregulation | [1][9] |

Table 2: Quantitative Effects of Brinzolamide on Trabecular Meshwork Parameters

| Parameter | Experimental Model | Treatment | Observed Effect | Reference |

| Nitric Oxide Production | Cultured Human Trabecular Meshwork Cells | 10 µM and 100 µM Brinzolamide (3 days) | Dose-dependent increase | |

| eNOS mRNA Expression | Cultured Human Trabecular Meshwork Cells | 100 µM Brinzolamide | Slight increase | |

| Cell Viability | Human Primary Trabecular Meshwork Cells | Brinzolamide | No significant cytotoxic effects | [10] |

Experimental Protocols

Hyaluronidase Activity Assay in Rabbit Trabecular Meshwork[1]

-

Tissue Preparation: Trabecular meshwork tissue is dissected from rabbit eyes.

-

Incubation: Tissues are incubated for 2 hours with or without 0.2% brimonidine tartrate. Other experimental groups may include the α2-selective antagonist yohimbine.

-

Assay Principle: A spectrophotometric assay is used to measure the amount of N-acetylhexosamine groups released from hyaluronic acid, which is indicative of hyaluronidase activity.

-

Data Analysis: Hyaluronidase-specific activity is calculated and compared between treatment groups.

Gene Expression Analysis in Human Trabecular Meshwork Cells[2]

-

Cell Culture: Primary human trabecular meshwork (HTM) cells are cultured in either a 2D monolayer or as 3D spheroids.

-

Treatment: Cells are treated with TGF-β2 to induce a glaucomatous-like state, with or without the addition of brimonidine.

-

RNA Extraction: Total RNA is extracted from the cultured cells.

-

Quantitative PCR (qPCR): Real-time quantitative polymerase chain reaction is performed to measure the mRNA expression levels of target genes, including extracellular matrix proteins (e.g., collagens, fibronectin), matrix metalloproteinases (MMPs), and tissue inhibitors of metalloproteinases (TIMPs).

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene and compared between treatment groups.

Nitric Oxide Production Measurement in Human Trabecular Meshwork Cells[4]

-

Cell Culture: Primary cultured human trabecular meshwork (HTM) cells are used.

-

Treatment: Cells are exposed to varying concentrations of brinzolamide (e.g., 0, 10, and 100 µM) in serum-deprived media for a specified period (e.g., 3 days).

-

Griess Assay: The production of nitric oxide is assessed by measuring the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Data Analysis: The amount of nitrite is quantified by comparing the absorbance to a standard curve, and the results are compared between different treatment concentrations.

Mandatory Visualizations

Caption: Brimonidine's signaling pathways in the trabecular meshwork.

Caption: Brinzolamide's proposed nitric oxide signaling pathway in the TM.

Caption: Experimental workflow for gene expression analysis in HTM cells.

References

- 1. tandfonline.com [tandfonline.com]

- 2. An α2-Adrenergic Agonist, Brimonidine, Beneficially Affects the TGF-β2-Treated Cellular Properties in an In Vitro Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencellonline.com [sciencellonline.com]

- 4. Impaired TRPV4-eNOS signaling in trabecular meshwork elevates intraocular pressure in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentration-related effects of nitric oxide and endothelin-1 on human trabecular meshwork cell contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Brinzolamide/Brimonidine Fixed Combination: Simplifying Glaucoma Treatment Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Sustained intraocular pressure-lowering effect and biocompatibility of a single subconjunctival administration of hydrogel-encapsulated nano-brinzolamide - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Mechanism Approach to Intraocular Pressure Reduction: A Technical Guide to the Brimonidine/Brinzolamide Combination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of action of the fixed-dose combination of brimonidine (B1667796) and brinzolamide (B135381) for the reduction of intraocular pressure (IOP). By targeting two distinct pathways involved in aqueous humor dynamics, this combination therapy offers a synergistic or additive effect, providing a potent option for the management of glaucoma and ocular hypertension. This document details the underlying signaling pathways, summarizes key clinical efficacy data, and provides an overview of the experimental protocols used to evaluate this dual-mechanism approach.

Core Mechanisms of Action

The brimonidine/brinzolamide combination leverages the distinct pharmacological actions of its two components: brimonidine, a selective alpha-2 adrenergic agonist, and brinzolamide, a carbonic anhydrase inhibitor.

Brimonidine: A Dual-Acting Alpha-2 Adrenergic Agonist

Brimonidine lowers IOP through a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow[1][2]. It is a highly selective alpha-2 adrenoceptor agonist, with a selectivity for the alpha-2 receptor that is 1000-fold greater than for the alpha-1 receptor[2].

-

Reduction of Aqueous Humor Production: Brimonidine binds to and activates alpha-2 adrenergic receptors located on the ciliary body epithelium[3][4]. This activation is coupled to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase[4][5]. The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP)[5]. Lower levels of cAMP are associated with a reduction in the rate of aqueous humor secretion by the ciliary processes.

-

Enhancement of Uveoscleral Outflow: The precise mechanism by which brimonidine increases uveoscleral outflow is still under investigation, but it is thought to involve the relaxation of the ciliary muscle and alterations in the extracellular matrix of the uveoscleral pathway[6]. Studies have shown the presence of alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes in the ciliary body and ciliary body smooth muscle cells, suggesting a potential role in modulating uveoscleral outflow[3][6].

Brinzolamide: A Specific Carbonic Anhydrase Inhibitor

Brinzolamide reduces IOP by directly inhibiting the enzyme carbonic anhydrase II (CA-II) in the ciliary processes of the eye[7][8]. CA-II is a key enzyme in the production of aqueous humor[8].

-

Inhibition of Aqueous Humor Secretion: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate (HCO3-) and hydrogen ions. The formation of bicarbonate is a critical step in the secretion of aqueous humor as it drives the transport of sodium and fluid into the posterior chamber[7][9][10]. By inhibiting CA-II, brinzolamide reduces the formation of bicarbonate ions, thereby decreasing sodium and fluid transport and ultimately suppressing the rate of aqueous humor secretion[7][9][11].

Signaling Pathways

The distinct signaling pathways of brimonidine and brinzolamide are visualized below.

Quantitative Data on IOP Reduction

Clinical trials have consistently demonstrated that the fixed combination of brimonidine and brinzolamide provides statistically significant and clinically meaningful reductions in IOP compared to monotherapy with either agent alone.

Table 1: Mean Intraocular Pressure (IOP) in mmHg at 3 Months in a Phase 3 Clinical Trial (NCT01297517)[7]

| Treatment Group | Baseline Mean IOP (mmHg) | Month 3 Mean IOP (mmHg) | Mean Change from Baseline (mmHg) |

| Brinzolamide/Brimonidine | 25.8 | 17.8 | -8.0 |

| Brinzolamide | 25.9 | 20.1 | -5.8 |

| Brimonidine | 26.0 | 20.2 | -5.8 |

Data presented are averaged across all time points (8 AM, 10 AM, 3 PM, and 5 PM).

Table 2: Mean Change in Diurnal IOP (mmHg) from Baseline at Month 3 in a Phase 3 Clinical Trial (NCT02339584)[9]

| Treatment Group | Baseline Mean Diurnal IOP (mmHg) | Month 3 Mean Change in Diurnal IOP (mmHg) |

| Brinzolamide/Brimonidine Fixed Combination | 24.6 | -7.2 |

| Brinzolamide + Brimonidine (concomitant) | 24.6 | -7.3 |

Diurnal IOP was defined as the average of the three timepoints measured: 9 AM, +2 Hrs, and +7 Hrs.

Table 3: IOP Reduction from Baseline at 6 Months in a Phase 3 Clinical Trial[12][13]

| Treatment Group | Percent IOP Reduction from Baseline (%) |

| Brinzolamide/Brimonidine Fixed Combination | 20% - 31% |

| Brinzolamide | 16% - 22% |

| Brimonidine | 12% - 25% |

Range of reduction across different time points.

Experimental Protocols

The evaluation of the this compound combination involves several key experimental methodologies to assess its impact on aqueous humor dynamics.

Measurement of Intraocular Pressure (IOP)

Goldmann Applanation Tonometry (GAT): This is the gold standard for measuring IOP in clinical trials[14][15].

-

Principle: Based on the Imbert-Fick law, GAT measures the force required to flatten a predefined area of the cornea[14].

-

Procedure:

-

A topical anesthetic and fluorescein (B123965) dye are instilled into the patient's eye[16][17].

-

The patient is positioned at a slit lamp, and the tonometer prism is brought into contact with the central cornea[17].

-

Under cobalt blue light, the force is adjusted until the inner edges of the two fluorescein semicircles in the viewfinder touch[17].

-

The IOP is read directly from the tonometer dial[17].

-

In clinical trials, measurements are typically taken at multiple time points throughout the day to assess diurnal IOP control[7][9][18].

-

Measurement of Aqueous Humor Flow

Fluorophotometry: This non-invasive technique is used to measure the rate of aqueous humor flow.

-

Principle: A fluorescent tracer (e.g., fluorescein) is introduced into the anterior chamber, and its rate of disappearance, which is proportional to the rate of aqueous outflow, is measured over time[19].

-

Procedure:

-

A known amount of fluorescein is administered topically to the eye.

-

After a period to allow for corneal penetration and distribution in the anterior chamber, a specialized fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber at regular intervals[11][15][19].

-

The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate[19].

-

Assessment of Uveoscleral Outflow

Tracer Studies: This is a direct method to measure uveoscleral outflow, primarily used in preclinical animal studies.

-

Principle: A tracer (e.g., fluorescent microspheres or dextrans) is injected into the anterior chamber, and its distribution in the uveoscleral pathway is quantified[1][20][21].

-

Procedure (Example in Primates):

-

Anesthetize the subject.

-

Inject a fixed volume of a fluorescent tracer (e.g., fluorescent dextran) into the anterior chamber[1][20].

-

Allow the tracer to diffuse and be cleared for a specific period (e.g., 45 minutes)[1].

-

Euthanize the animal and enucleate the eye.

-

The eye is dissected, and the amount of tracer in various ocular tissues (ciliary body, choroid, sclera) is quantified using techniques like fluorescence microscopy or spectrophotometry[20][21].

-

The amount of tracer in the uveoscleral tissues is used to calculate the rate of uveoscleral outflow[21].

-

Clinical Trial Design Considerations

-

Washout Period: Before initiating treatment with the study drug, patients typically undergo a washout period where they discontinue their current IOP-lowering medications. The duration of the washout period depends on the class of drug being discontinued, with prostaglandins (B1171923) generally requiring a longer washout (e.g., 4 weeks) than other agents[20][22][23].

-

Patient Population: Clinical trials for IOP-lowering drugs typically enroll patients with a diagnosis of open-angle glaucoma or ocular hypertension who meet specific IOP criteria at baseline[7][9][18].

Logical Relationship of the Dual Mechanism

The combination of brimonidine and brinzolamide provides a comprehensive approach to IOP reduction by targeting both the production and outflow of aqueous humor.

Conclusion

The fixed-dose combination of brimonidine and brinzolamide represents a rational and effective therapeutic strategy for the management of elevated IOP. By simultaneously reducing aqueous humor production through two distinct mechanisms and enhancing uveoscleral outflow, this combination therapy offers a powerful tool for achieving target IOP levels in patients with glaucoma and ocular hypertension. The data from rigorous clinical trials support its superior efficacy over monotherapy with its individual components, while maintaining a safety profile consistent with each agent. Further research into the molecular intricacies of their synergistic interaction may unveil additional therapeutic benefits.

References

- 1. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of brinzolamide on ocular haemodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. An α2-Adrenergic Agonist, Brimonidine, Beneficially Affects the TGF-β2-Treated Cellular Properties in an In Vitro Culture Model | MDPI [mdpi.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Three-month randomized trial of fixed-combination brinzolamide, 1%, and brimonidine, 0.2% - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Ocular and systemic pharmacokinetics of brimonidine and brinzolamide after topical administration in rabbits: comparison between fixed-combination and single-drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Tonometry - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Applanation Tonometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. phenxtoolkit.org [phenxtoolkit.org]

- 17. Topical brinzolamide-induced ciliary body effusion with secondary angle closure and myopic shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Randomized Trial of Fixed-Dose Combination Brinzolamide 1%/Brimonidine 0.2% as Adjunctive Therapy to Travoprost 0.004 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Uveoscleral outflow following cyclodialysis in the monkey eye using a fluorescent tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure and Mechanisms of Uveoscleral Outflow | Ento Key [entokey.com]

- 22. Using Deep Learning to Automate Goldmann Applanation Tonometry Readings - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ricerca.unich.it [ricerca.unich.it]

The Molecular Synergism of Brimonidine and Brinzolamide: A Technical Overview for Ocular Hypotensive Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The management of glaucoma, a leading cause of irreversible blindness, is centered on the reduction of intraocular pressure (IOP). Combination therapies that leverage different mechanisms of action are a cornerstone of effective IOP management. This technical guide delves into the molecular interaction and synergistic relationship between two key therapeutic agents: brimonidine (B1667796), a selective alpha-2 adrenergic agonist, and brinzolamide (B135381), a potent carbonic anhydrase inhibitor. While a direct molecular interaction between the two compounds is not observed, their combined efficacy stems from their distinct and complementary actions on the ciliary body to reduce aqueous humor production. This document provides a comprehensive overview of their individual mechanisms, quantitative binding and inhibition data, detailed experimental protocols for their characterization, and visual representations of their signaling pathways and experimental workflows.

Introduction: Targeting Aqueous Humor Dynamics

Elevated intraocular pressure is a primary risk factor for the progressive optic neuropathy characteristic of glaucoma. The ciliary body, a key structure in the anterior segment of the eye, is responsible for the production of aqueous humor, the clear fluid that maintains the shape and nutritive environment of the anterior chamber. The rate of aqueous humor production is a critical target for pharmacological intervention to lower IOP.

-

Brimonidine Tartrate: A highly selective alpha-2 adrenergic receptor agonist.[1] Brimonidine lowers IOP through a dual mechanism: it reduces aqueous humor production and increases uveoscleral outflow.[1] Its high selectivity for the α2-adrenoceptor over the α1 subtype minimizes certain side effects.[1]

-

Brinzolamide: A specific, non-competitive inhibitor of carbonic anhydrase II (CA-II).[2] By inhibiting this key enzyme in the ciliary epithelium, brinzolamide reduces the formation of bicarbonate ions, which in turn decreases fluid transport and aqueous humor secretion.[3][4]

The fixed-dose combination of brimonidine and brinzolamide offers a simplified treatment regimen and has demonstrated greater IOP-lowering efficacy than either component administered as monotherapy. This guide explores the molecular basis for this enhanced therapeutic effect.

Molecular Mechanisms of Action

The synergistic effect of brimonidine and brinzolamide is a result of their targeting of two distinct molecular pathways within the ciliary body, both of which are critical for aqueous humor production.

Brimonidine: Alpha-2 Adrenergic Receptor Agonism

Brimonidine exerts its effects by binding to and activating alpha-2 adrenergic receptors on the ciliary body epithelium. This activation initiates a G-protein coupled signaling cascade.

-

Signaling Pathway: Upon binding, the α2-adrenergic receptor, a Gi-coupled receptor, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels are believed to downregulate the cellular processes involved in aqueous humor secretion.

dot

Brinzolamide: Carbonic Anhydrase Inhibition

Brinzolamide's mechanism is centered on the inhibition of carbonic anhydrase, particularly the CA-II isozyme, which is abundant in the ciliary epithelium.

-

Signaling Pathway: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions. Bicarbonate ions are crucial for the transport of fluid that constitutes the aqueous humor. By inhibiting this enzymatic step, brinzolamide reduces the availability of bicarbonate, thereby suppressing fluid transport and aqueous humor formation.

dot

The Nature of the Interaction: Physiological Synergism

Extensive review of the scientific literature reveals no evidence of a direct molecular interaction, such as binding or complex formation, between brimonidine and brinzolamide. Their enhanced clinical efficacy when co-administered is attributable to their complementary and synergistic physiological effects on the ciliary body. By targeting two independent pathways that both lead to the reduction of aqueous humor production, their combined effect is greater than the additive effect of each drug alone.

dot

Quantitative Data

The following tables summarize the key quantitative parameters for the molecular interactions of brimonidine and brinzolamide with their respective targets.

Table 1: Brimonidine Binding Affinity for Human α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) (nM) |

| α2A | 3.7 |

| α2B | 10.0 |

| α2C | 28.7 |

Data sourced from competitive radioligand binding assays.

Table 2: Brinzolamide Inhibition of Carbonic Anhydrase Isozymes

| Isozyme | Inhibition Constant (IC50) (nM) |

| Carbonic Anhydrase II (CA-II) | 3.2 |

| Carbonic Anhydrase IV (CA-IV) | Weaker affinity than for CA-II |

Data sourced from in vitro enzyme inhibition assays.

Experimental Protocols

Radioligand Receptor Binding Assay for Brimonidine

This protocol determines the binding affinity (Ki) of brimonidine for α2-adrenergic receptor subtypes through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing human α2A, α2B, or α2C adrenergic receptors.

-

Radioligand (e.g., [³H]RX821002).

-

Brimonidine tartrate.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in polyethylenimine).

-

Scintillation cocktail.

-

Microplate harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., yohimbine).

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of brimonidine.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of brimonidine to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Carbonic Anhydrase Inhibition Assay for Brinzolamide

This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition by brinzolamide.

Materials:

-

Purified human carbonic anhydrase II.

-

Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.8).

-

Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA).

-

Brinzolamide.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of CA-II in assay buffer.

-

Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).

-

Prepare serial dilutions of brinzolamide.

-

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

Brinzolamide solution (or vehicle for control wells).

-

CA-II working solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (kinetic mode). The product, p-nitrophenol, is yellow.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Calculate the percentage of inhibition for each brinzolamide concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the log concentration of brinzolamide to determine the IC50 value.

-

dot

Conclusion

The combination of brimonidine and brinzolamide represents a rational and effective approach to IOP reduction in glaucoma management. Their molecular interaction is one of physiological synergism, where two distinct and well-characterized pathways contributing to aqueous humor production are simultaneously modulated. Brimonidine's agonism of α2-adrenergic receptors and brinzolamide's inhibition of carbonic anhydrase provide a powerful dual-front approach to decreasing aqueous humor inflow. Understanding these individual molecular mechanisms and their combined physiological consequences is paramount for the development of future innovative and targeted therapies for glaucoma. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat this sight-threatening disease.

References

In Vitro Effects of Brimonidine/Brinzolamide on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of brimonidine (B1667796) and brinzolamide (B135381), two common components of fixed-combination therapies for glaucoma, on the cellular and molecular mechanisms governing aqueous humor dynamics. While clinical studies have established the efficacy of the brimonidine/brinzolamide combination in lowering intraocular pressure (IOP), a comprehensive understanding of their synergistic or additive effects at a preclinical, in vitro level is still emerging. This document summarizes the current state of knowledge based on published in vitro studies of the individual agents, highlighting their impact on the trabecular meshwork and ciliary body, the primary tissues involved in aqueous humor production and outflow.

Core Mechanisms of Action

Brimonidine, a selective alpha-2 adrenergic agonist, and brinzolamide, a carbonic anhydrase inhibitor, lower intraocular pressure through distinct yet complementary mechanisms. Brimonidine primarily decreases aqueous humor production and increases uveoscleral outflow.[1][2][3] Brinzolamide solely acts by reducing aqueous humor secretion.[1] In vitro studies have begun to elucidate the cellular and signaling pathways underlying these effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the individual effects of brimonidine. As of the latest literature review, no in vitro studies have been published that specifically quantify the effects of the this compound combination on aqueous humor dynamics.

Table 1: In Vitro Effects of Brimonidine on Trabecular Meshwork (TM) Cells

| Parameter | Cell/Tissue Model | Treatment | Result | Reference |

| Hyaluronidase-specific activity | Rabbit Trabecular Meshwork | 0.2% Brimonidine Tartrate | Significant increase | |

| cAMP accumulation | Rabbit Trabecular Meshwork | 0.2% Brimonidine Tartrate | Significant decrease | |

| Trans-endothelial electrical resistance (TEER) | TGF-β2-treated Human TM cells | Brimonidine | Substantial reduction of TGF-β2-induced increase | [4] |

| FITC Dextran (B179266) permeability | TGF-β2-treated Human TM cells | Brimonidine | Substantial increase (reversal of TGF-β2-induced decrease) | [5][4] |

| Mitochondrial maximal respiration | TGF-β2-treated Human TM cells | Brimonidine | Canceled TGF-β2-induced reduction | [5][4] |

| F-actin, COL1A1, fibronectin, α-SMA protein expression | Tunicamycin-treated Human TM cells | Brimonidine | Significant downregulation | [6][7] |

Table 2: In Vitro Effects of Brimonidine on Ciliary Body/Processes

| Parameter | Cell/Tissue Model | Treatment | Result | Reference |

| nNOS mRNA expression | Forskolin-treated Human Ciliary Bodies | 100 µM Brimonidine | Significant inhibition of forskolin-induced upregulation | [8] |

| nNOS protein expression | Forskolin-treated Human Ciliary Bodies | 100 µM Brimonidine | Significant inhibition of forskolin-induced upregulation | [8] |

| Nitrite (B80452) production | Forskolin-treated Porcine Ciliary Processes | 10 µM Brimonidine | Significant blunting of forskolin-induced increase (EC50: 0.05 µM) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections describe the key experimental protocols used in the cited studies.

Trabecular Meshwork Cell Culture and Treatment

Human trabecular meshwork (HTM) cells are isolated from donor eyes and cultured. For experiments mimicking glaucomatous conditions, cells are often treated with transforming growth factor-beta 2 (TGF-β2) to induce fibrosis and extracellular matrix deposition, or with tunicamycin (B1663573) to induce endoplasmic reticulum stress.[5][4][6][7]

-

Cell Culture: Primary HTM cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) with supplements, until they reach confluence.

-

TGF-β2 Treatment: To induce a glaucomatous phenotype, HTM cells are treated with TGF-β2 (e.g., 5 ng/mL) for a specified period. Brimonidine is then added to assess its effects on the TGF-β2-induced changes.[5][4]

-

Tunicamycin Treatment: To induce ER stress and fibrosis, HTM cells are treated with tunicamycin (e.g., 1 µg/mL). The effects of brimonidine are then evaluated in the presence of this stressor.[6][7]

Measurement of Trabecular Meshwork Barrier Function

The barrier function of the trabecular meshwork, which regulates aqueous humor outflow, can be assessed in vitro using primary human TM cell monolayers.[5][4]

-

Trans-endothelial Electrical Resistance (TEER): HTM cells are grown on a porous membrane insert. A specialized meter is used to measure the electrical resistance across the cell monolayer. Higher TEER values indicate a more restrictive barrier.

-

FITC-Dextran Permeability Assay: A fluorescently labeled dextran solution is added to the upper chamber of the cell culture insert. The amount of fluorescence that passes through the cell monolayer into the lower chamber over time is measured. Higher permeability indicates a less restrictive barrier.

Ciliary Body Organ Culture and Analysis

To study the effects of drugs on the ciliary body, the tissue responsible for aqueous humor production, an organ culture system is utilized.[10][8]

-

Tissue Preparation: Human ciliary bodies are obtained from donor eyes and thawed.

-

Incubation: The ciliary bodies are incubated in a culture medium for a set period (e.g., 24 hours) with the desired treatments, such as forskolin (B1673556) (an adenylyl cyclase activator) with or without brimonidine.[10][8]

-

Analysis of Protein and mRNA Expression: Following incubation, the tissues are processed for analysis. Reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify mRNA levels of target genes (e.g., nNOS, iNOS, eNOS), and Western blot analysis is used to measure the protein levels of these targets.[10][8]

Signaling Pathways and Logical Relationships

The in vitro effects of brimonidine on aqueous humor dynamics are mediated by specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways based on the available literature.

Caption: Brimonidine's signaling in the trabecular meshwork.

Caption: Brimonidine's signaling pathway in the ciliary body.

Caption: Brinzolamide's mechanism of action in the ciliary body.

Conclusion and Future Directions

The available in vitro evidence provides valuable insights into the individual cellular and molecular effects of brimonidine and brinzolamide on the key tissues involved in aqueous humor dynamics. Brimonidine demonstrates multifaceted effects on the trabecular meshwork, including modulation of the extracellular matrix and cell barrier function, and influences nitric oxide signaling in the ciliary body. Brinzolamide's mechanism is more targeted, focusing on the inhibition of carbonic anhydrase in the ciliary epithelium.

A significant gap in the literature is the lack of in vitro studies on the combined effects of brimonidine and brinzolamide. Future research should focus on utilizing co-culture models of trabecular meshwork and ciliary body cells, or anterior segment perfusion models, to investigate the synergistic or additive effects of this combination on aqueous humor outflow facility, extracellular matrix remodeling, and ciliary body physiology. Such studies will be instrumental in fully elucidating the mechanisms underlying the clinical efficacy of the this compound fixed combination and could inform the development of next-generation glaucoma therapies.

References

- 1. Combination of brinzolamide and brimonidine for glaucoma and ocular hypertension: critical appraisal and patient focus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustained release of brimonidine from BRI@SR@TPU implant for treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular Distribution of Brimonidine and Brinzolamide after Topical Instillation of a 0.1% Brimonidine Tartrate and 1% Brinzolamide Fixed-Combination Ophthalmic Suspension: An Interventional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An α2-Adrenergic Agonist, Brimonidine, Beneficially Affects the TGF-β2-Treated Cellular Properties in an In Vitro Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Brimonidine, Latanoprost, and Omidenepag on Tunicamycin-Induced Endoplasmic Reticulum Stress and Fibrosis in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition by brimonidine of forskolin-induced nitric oxide synthase expression in human ciliary bodies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition by brimonidine of forskolin-induced nitrite production in isolated pig ciliary processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by brimonidine of forskolin-induced nitric oxide synthase expression in human ciliary bodies in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Potential of Brimonidine/Brinzolamide in Neuroprotection of Retinal Ganglion Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). While lowering intraocular pressure (IOP) remains the cornerstone of treatment, there is a growing focus on IOP-independent neuroprotective strategies to directly preserve RGCs. The fixed-dose combination of brimonidine (B1667796), an alpha-2 adrenergic agonist, and brinzolamide (B135381), a carbonic anhydrase inhibitor, presents a compelling therapeutic option. This technical guide delves into the molecular mechanisms, experimental evidence, and key methodologies relevant to the neuroprotective role of this combination in RGCs. While direct quantitative data on the synergistic neuroprotective effects of the combination is emerging, the well-established individual mechanisms of each component provide a strong rationale for its potential to offer enhanced RGC survival.

Introduction

Retinal ganglion cell apoptosis is the final common pathway in glaucomatous optic neuropathy. The complex pathophysiology involves multiple factors, including neurotrophin deprivation, glutamate (B1630785) excitotoxicity, oxidative stress, mitochondrial dysfunction, and inflammation.[1] Consequently, a multi-target therapeutic approach is highly desirable. The combination of brimonidine and brinzolamide (marketed as Simbrinza®) is primarily used to lower IOP.[2][3][4] However, the distinct pharmacological profiles of its components suggest a potential for additive or synergistic neuroprotective effects independent of IOP reduction. This guide will explore the scientific basis for this hypothesis.

Mechanisms of Neuroprotection

Brimonidine: A Multi-faceted Neuroprotective Agent

Brimonidine, a selective alpha-2 adrenergic agonist, has demonstrated significant neuroprotective properties in numerous preclinical studies.[5][6][7] Its mechanisms of action are multifaceted and extend beyond its IOP-lowering effects.

-

Upregulation of Neurotrophic Factors: Brimonidine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in RGCs.[8][9] BDNF is a potent neurotrophin that promotes RGC survival and function by activating pro-survival signaling pathways.[10]

-

Anti-apoptotic Signaling: Brimonidine modulates the expression of the Bcl-2 family of proteins, increasing the ratio of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) to pro-apoptotic members (e.g., Bax), thereby inhibiting the mitochondrial apoptotic cascade.

-

Reduction of Glutamate Excitotoxicity: By activating presynaptic α2-receptors, brimonidine inhibits the release of glutamate, a major excitatory neurotransmitter in the retina.[6] Excessive glutamate can lead to excitotoxicity and RGC death.

-

Anti-inflammatory Effects: Brimonidine has been shown to suppress glial cell activation and the production of pro-inflammatory cytokines in the retina, which contribute to the neurodegenerative process in glaucoma.[9][11]

Brinzolamide: A Potential Role in Improving Ocular Blood Flow

Brinzolamide is a carbonic anhydrase inhibitor that lowers IOP by reducing aqueous humor production.[12] While its direct neuroprotective effects are less established than those of brimonidine, its mechanism of action suggests a potential contribution to RGC health by improving ocular blood flow.

-

Vasodilation and Increased Blood Flow: Carbonic anhydrase inhibitors have been shown to cause vasodilation in ocular blood vessels.[13][14][15] This may lead to increased blood flow to the retina and optic nerve head, counteracting the ischemic conditions that contribute to RGC damage in glaucoma.[13]

The Brimonidine/Brinzolamide Combination: A Dual Approach

The combination of brimonidine and brinzolamide offers a multi-pronged approach to neuroprotection. By targeting different pathways, the combination has the potential for additive or synergistic effects on RGC survival.

Quantitative Data on Neuroprotection

While clinical trials have established the IOP-lowering efficacy of the this compound combination,[3][16][17] preclinical studies specifically quantifying the combined neuroprotective effect on RGC survival are limited. The following tables summarize representative quantitative data for the individual components, primarily brimonidine, from animal models of RGC injury.

Table 1: Effect of Brimonidine on Retinal Ganglion Cell Survival in a Rat Model of Chronic Ocular Hypertension

| Treatment Group | Dose | Duration | RGC Loss (%) | Reference |

| Vehicle Control | - | 3 weeks | 33 ± 3 | [18][19] |

| Brimonidine | 0.5 mg/kg/day | 3 weeks | 26 ± 1 | [18][19] |

| Brimonidine | 1 mg/kg/day | 3 weeks | 15 ± 2 | [18][19] |

| Timolol | 2 mg/kg/day | 3 weeks | 33 (no effect) | [18][19] |

| p < 0.05 compared to vehicle control |

Table 2: Effect of Brimonidine on Retinal Ganglion Cell Function and BDNF Expression in a Mouse Ischemia-Reperfusion Model

| Parameter | Control | Ischemia/Reperfusion (I/R) | I/R + Brimonidine | Reference |

| PERG Amplitude (µV) | 13.8 | ~6.9 (>50% reduction) | Significantly higher than I/R | [11] |

| Retinal BDNF mRNA | Baseline | Significantly decreased | Counteracted downregulation | [11] |

Experimental Protocols

Standardized and reproducible experimental models are crucial for evaluating neuroprotective agents. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Model of RGC Injury: Optic Nerve Crush (ONC) in Rodents

The optic nerve crush model is a widely used and reproducible method to induce RGC death independent of IOP.[1][20]

Protocol:

-

Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Surgical Exposure: Make a small incision in the conjunctiva superiorly to expose the optic nerve. Avoid damage to the ophthalmic artery.

-

Optic Nerve Crush: Using fine self-closing forceps, crush the optic nerve for a defined period (e.g., 10 seconds) at a specific distance from the globe (e.g., 2 mm).

-

Post-operative Care: Apply a topical antibiotic to the eye and monitor the animal for recovery.

-

Treatment Administration: Administer the test compound (e.g., this compound eye drops) according to the study design (e.g., pre- and post-injury).

-

Endpoint Analysis: At a predetermined time point (e.g., 2 weeks post-crush), sacrifice the animals and harvest the retinas for RGC quantification.

Quantification of RGC Survival: Retrograde Labeling and Immunohistochemistry

Retrograde labeling with a fluorescent tracer like Fluorogold is a common method to identify and count surviving RGCs.[21][22][23]

Protocol:

-

Retrograde Labeling (pre-injury):

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Expose the superior colliculi (major RGC projection targets in rodents).

-

Apply a small piece of gelfoam soaked in Fluorogold solution directly onto the surface of the superior colliculi.

-

Allow several days for the tracer to be transported back to the RGC bodies in the retina.

-

-

Retinal Wholemount Preparation (post-mortem):

-

Enucleate the eyes and fix them in 4% paraformaldehyde.

-

Dissect the retina from the eyecup and make four radial cuts to flatten it.

-

Mount the retina on a slide with the ganglion cell layer facing up.

-

-

Imaging and Quantification:

-

Image the retinal wholemounts using a fluorescence microscope.

-

Count the number of Fluorogold-labeled RGCs in predefined areas of the retina.

-

Alternatively, perform immunohistochemistry for RGC-specific markers like Brn3a or RBPMS for quantification.[3]

-

Conclusion and Future Directions

The combination of brimonidine and brinzolamide holds significant promise as a neuroprotective therapy for glaucoma. Brimonidine offers direct, multi-faceted neuroprotection through the upregulation of neurotrophic factors, inhibition of apoptosis, and reduction of excitotoxicity and inflammation. Brinzolamide may contribute to RGC health by improving ocular blood flow and mitigating ischemic damage.

While the individual mechanisms are well-supported by preclinical evidence, there is a critical need for further research to:

-

Directly investigate the synergistic or additive neuroprotective effects of the this compound combination in animal models of glaucoma.

-

Quantify the impact of the combination on RGC survival and function compared to monotherapy with each component.

-

Elucidate the precise molecular interactions between the signaling pathways activated by brimonidine and the physiological effects of brinzolamide.

Such studies are essential to fully understand the neuroprotective potential of this combination therapy and to guide its optimal use in the clinical management of glaucoma, ultimately aiming to preserve vision in affected patients.

References

- 1. Optic Nerve Crush Injury in Rodents to Study Retinal Ganglion Cell Neuroprotection and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Evaluation of Methods for Estimating Retinal Ganglion Cell Loss in Retinal Sections and Wholemounts | PLOS One [journals.plos.org]

- 4. Comparative analysis of three purification protocols for retinal ganglion cells from rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of Retinal Ischemia-Reperfusion Injury in a Mouse Eye Model [jove.com]

- 7. Efficient Estimation of Retinal Ganglion Cell Number: a Stereological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Up-regulation of brain-derived neurotrophic factor expression by brimonidine in rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Brimonidine is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage [frontiersin.org]

- 10. Exploring Neuroprotective Effects of Topical Brimonidine in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brimonidine is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Retinal peripapillary blood flow before and after topical brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bjo.bmj.com [bjo.bmj.com]

- 15. Effects of brinzolamide on ocular haemodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combination of brinzolamide and brimonidine for glaucoma and ocular hypertension: critical appraisal and patient focus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of a fixed combination of 1% brinzolamide and 0.1% brimonidine as treatment for glaucoma: a retrospective study focusing on the number of ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 21. Retrograde Labeling of Retinal Ganglion Cells by Application of Fluoro-Gold on the Surface of Superior Colliculus [jove.com]

- 22. Retrograde labeling of retinal ganglion cells by application of fluoro-gold on the surface of superior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Video: Retrograde Labeling of Retinal Ganglion Cells by Application of Fluoro-Gold on the Surface of Superior Colliculus [jove.com]

The Impact of Brimonidine/Brinzolamide Fixed Combination on Optic Nerve Head Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The management of glaucoma is increasingly focused not only on intraocular pressure (IOP) reduction but also on the preservation of optic nerve head (ONH) blood flow. The fixed combination of brimonidine (B1667796), an alpha-2 adrenergic agonist, and brinzolamide (B135381), a carbonic anhydrase inhibitor, presents a dual mechanism of action for IOP lowering. This technical guide provides an in-depth analysis of the impact of this combination therapy on ONH blood flow, synthesizing findings from key preclinical and clinical studies. It includes a detailed examination of experimental methodologies, a quantitative summary of research findings, and a visualization of the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of ophthalmic therapeutics.

Introduction

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells and their axons, which form the optic nerve.[1] While elevated intraocular pressure (IOP) is a major risk factor, vascular factors, including compromised blood flow to the optic nerve head (ONH), are also implicated in the pathogenesis of the disease, particularly in normal-tension glaucoma.[1] Consequently, therapeutic strategies that not only lower IOP but also positively influence ocular hemodynamics are of significant interest.

The fixed-combination ophthalmic solution of 1% brinzolamide and 0.1% brimonidine (BBFC) offers a multifaceted approach to glaucoma management.[2] Brinzolamide, a carbonic anhydrase inhibitor, reduces aqueous humor production by inhibiting carbonic anhydrase in the ciliary body.[3][4] Brimonidine, a selective alpha-2 adrenergic agonist, also lowers IOP by decreasing aqueous humor production and enhancing uveoscleral outflow.[5][6][7] Beyond their IOP-lowering effects, both agents have been investigated for their potential to modulate ocular blood flow.[1][3] This guide focuses on the collective impact of the brimonidine/brinzolamide combination on ONH blood flow.

Mechanisms of Action on Ocular Blood Flow

Brimonidine

Brimonidine's effect on ocular blood flow is complex. As a selective alpha-2 adrenergic agonist, it can induce vasoconstriction through its action on peripheral alpha-2 receptors.[5] However, some studies suggest it may enhance blood flow to the eye.[8] This could be mediated by the activation of alpha-2 adrenergic receptors leading to nitric oxide (NO) production, which has vasodilatory properties.[8] Brimonidine has also been suggested to have neuroprotective effects, potentially by improving retinal blood flow and exerting anti-ischemic properties.[7][9]

Brinzolamide

Topical carbonic anhydrase inhibitors like brinzolamide are thought to increase ONH blood flow.[10] The proposed mechanism involves the induction of a localized metabolic acidosis, which in turn causes vasodilation.[11] Animal studies in rabbits have demonstrated that topical brinzolamide treatment can lead to a significant increase in ONH blood flow.[10][12]

The combination of these two agents in BBFC is hypothesized to have a synergistic or additive effect on improving or stabilizing ONH blood flow, particularly by mitigating diurnal fluctuations.[8][13]

Experimental Methodologies for Assessing Optic Nerve Head Blood Flow

A critical aspect of evaluating the impact of this compound on ONH perfusion is the methodology employed in preclinical and clinical studies. The following provides an overview of a key experimental protocol.

Laser Speckle Flowgraphy (LSFG) in a Rabbit Model

A pivotal study investigating the effects of BBFC on ONH blood flow utilized laser speckle flowgraphy (LSFG) in a rabbit model.[1][2][13][14]

-

Animal Model: Pigmented rabbits were used in a crossover study design.[2][13]

-

Drug Administration: A physiological saline solution (control), brinzolamide, or the brinzolamide/brimonidine fixed combination (BBFC) was administered for eight days.[2][13]

-

Measurement Technique:

-

ONH blood flow was assessed using LSFG.[2][13] LSFG is a non-invasive technique that provides a quantitative index of blood flow velocity, represented as the mean blur rate (MBR).[15]

-

MBR values were calculated to represent blood flow in the large vessels (MV) and the tissue area (MT) of the ONH.[13][16]

-

-

Data Collection: Measurements of ONH blood flow, IOP, and systemic parameters (mean blood pressure, pulse rate) were taken before the first dose on the eighth day and at 6, 9, 12, and 14 hours after the dose.[2][13]

-

Data Analysis: The percentage change from baseline for each parameter was calculated, and intergroup comparisons were performed at each time point.[2][13]

Quantitative Data Summary

The following tables summarize the quantitative findings from a key study on the this compound fixed combination's effect on ONH blood flow and IOP in rabbits.[1][13][14]

Table 1: Percentage Change in Large Vessel Area Mean Blur Rate (%MV) in the Optic Nerve Head

| Treatment Group | Time Point (Post-Administration) | %MV (Mean ± SD) | P-value (vs. Control) |

| BBFC | 6 hours | 98.6 ± 16.8% | 0.03 |

| Brinzolamide | 6 hours | 90.8 ± 14.5% | 0.32 |

| Saline (Control) | 6 hours | 81.3 ± 7.9% | - |

Data extracted from Takahashi et al. (2023).[1][13][14]

Table 2: Percentage Change in Intraocular Pressure (%IOP)

| Treatment Group | Time Point (Post-Administration) | %IOP (Mean ± SD) | P-value (vs. Control) |

| BBFC | 6 hours | 90.6 ± 5.0% | < 0.01 |

| Brinzolamide | 6 hours | 93.3 ± 2.9% | < 0.01 |

| Saline (Control) | 6 hours | 99.2 ± 1.7% | - |

Data extracted from Takahashi et al. (2023).[1][14]

These results indicate that at 6 hours post-administration, the BBFC group showed a significantly higher percentage change in large vessel blood flow compared to the control group, suggesting that BBFC mitigates the diurnal decrease in ONH blood flow.[1][13][14] Both BBFC and brinzolamide alone significantly lowered IOP compared to the control.[1][14]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathways for Vasoactivity

The vasoactive effects of brimonidine and brinzolamide on the ocular vasculature are believed to be mediated through distinct signaling pathways.

Caption: Proposed signaling pathways for the vasoactive effects of brimonidine and brinzolamide.

Experimental Workflow for LSFG Measurement

The following diagram illustrates the typical workflow for assessing ONH blood flow using Laser Speckle Flowgraphy in a preclinical model.

Caption: Experimental workflow for assessing ONH blood flow using LSFG.

Discussion and Future Directions

The available evidence, primarily from preclinical studies, suggests that the this compound fixed combination can positively impact ONH blood flow by mitigating diurnal reductions.[1][13][14] This effect appears to be driven by the combined actions of both components, potentially through the signaling pathways outlined above. The significant reduction in IOP also contributes to a more stable ocular perfusion pressure.

However, it is important to note that some studies on the individual components have yielded conflicting results regarding their effects on ocular blood flow.[10][17][18][19] A study in healthy human volunteers found that neither brimonidine nor brinzolamide appeared to alter retinal blood flow velocity in a clinically relevant manner.[17][18] These discrepancies may be due to differences in study design, measurement techniques, and patient populations.

Future research should focus on:

-

Clinical trials in human subjects, including patients with glaucoma, to confirm the preclinical findings on the effect of BBFC on ONH blood flow.

-

The use of multiple advanced imaging modalities, such as Doppler OCT, in conjunction with LSFG to provide a more comprehensive assessment of ocular hemodynamics.

-

Further elucidation of the downstream signaling pathways to better understand the precise molecular mechanisms of action.

Conclusion

The fixed combination of brimonidine and brinzolamide is a valuable therapeutic option for glaucoma management, not only for its robust IOP-lowering efficacy but also for its potential to favorably modulate optic nerve head blood flow.[14][16] Preclinical data indicate that BBFC can mitigate the diurnal fluctuations in ONH blood flow, a factor increasingly recognized in the progression of glaucomatous optic neuropathy.[1][8][13] This guide provides a foundational understanding of the current state of research and highlights the need for continued investigation to fully characterize the hemodynamic effects of this combination therapy in clinical practice.

References

- 1. The effect of a brinzolamide/brimonidine fixed combination on optic nerve head blood flow in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. Frontiers | Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis [frontiersin.org]

- 4. What is the mechanism of Brinzolamide? [synapse.patsnap.com]

- 5. Brimonidine - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. Effects of brinzolamide on ocular haemodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Increased optic nerve head blood flow after 1 week of twice daily topical brinzolamide treatment in Dutch-belted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of a brinzolamide/brimonidine fixed combination on optic nerve head blood flow in rabbits | PLOS One [journals.plos.org]

- 14. The effect of a brinzolamide/brimonidine fixed combination on optic nerve head blood flow in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The effect of a brinzolamide/brimonidine fixed combination on optic nerve head blood flow in rabbits | PLOS One [journals.plos.org]

- 17. tvst.arvojournals.org [tvst.arvojournals.org]

- 18. Comparative Assessment of Retinal Blood Flow Velocity Changes Following Brimonidine and Brinzolamide Administration Using Retinal Function Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of brimonidine tartrate on retinal blood flow in patients with ocular hypertension [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of Brimonidine/Brinzolamide on Ocular Surface Health

For Researchers, Scientists, and Drug Development Professionals

The fixed-dose combination of brimonidine (B1667796) 0.2% and brinzolamide (B135381) 1% (BBFC) is a widely prescribed therapeutic option for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension. While its efficacy in managing intraocular pressure is well-established, a comprehensive understanding of its impact on ocular surface health is crucial for optimizing patient outcomes and informing future drug development. This technical guide provides a detailed analysis of the effects of BBFC on the ocular surface, integrating quantitative data from clinical studies, detailed experimental protocols, and an exploration of the underlying cellular signaling pathways.

Quantitative Data on Ocular Surface Health Parameters

The following tables summarize the quantitative data from clinical studies evaluating the impact of the brimonidine/brinzolamide fixed combination on key ocular surface health indicators.

Table 1: Ocular Surface Disease Index (OSDI) Scores in Patients with Ocular Allergy to BBFC

| Parameter | Mean Value (± Standard Deviation) | Severity Classification |

| OSDI Score | 34.48 ± 26 | Severe Dry Eye Disease |

Data from a prospective study on patients who developed ocular allergy to BBFC. The OSDI is a 12-item questionnaire that assesses the severity of dry eye symptoms, with scores ranging from 0 to 100. Higher scores indicate greater disability.[1][2]

Table 2: Tear Film and Ocular Surface Staining in Patients with Ocular Allergy to BBFC

| Parameter | Mean Value (± Standard Deviation) |

| Tear Break-Up Time (TBUT) | 8.1 ± 3.4 seconds |

| Oxford Corneal Stain Scale | 2 ± 1.2 |

Data from the same prospective study as Table 1. TBUT measures the stability of the tear film, with values less than 10 seconds often considered abnormal. The Oxford scale grades corneal and conjunctival staining, with higher scores indicating more severe damage.

Table 3: Superficial Punctate Keratitis (SPK) Scores Before and After Switching to BBFC

| Corneal Area | Mean SPK Score (Pre-BBFC) (± SD) | Mean SPK Score (Post-BBFC) (± SD) | p-value |

| Nasal | 0.52 ± 0.67 | 0.37 ± 0.56 | < 0.05 |

| Temporal | 0.15 ± 0.36 | 0.04 ± 0.19 | < 0.05 |

| Inferior | 0.92 ± 0.74 | 0.75 ± 0.62 | < 0.05 |

Data from a study where patients were switched from concomitant use of brinzolamide and brimonidine to the fixed-dose combination. SPK scores were assessed using fluorescein (B123965) staining according to the National Eye Institute classification. A significant reduction in SPK scores was observed in the nasal, temporal, and inferior corneal areas after switching to BBFC, suggesting an improvement in corneal epithelial damage.[3]

Table 4: Common Treatment-Related Ocular Adverse Events of BBFC vs. Individual Components (6-Month Data)

| Adverse Event | BBFC (n=221) | Brinzolamide (n=234) | Brimonidine (n=235) |

| Eye Irritation | 6.3% | - | - |

| Eye Allergy | 6.3% | 0.4% | 2.1% |

| Conjunctivitis | 5.0% | - | 6.0% |

| Blurred Vision | 4.5% | 6.8% | - |

| Dysgeusia | 4.1% | 10.3% | 0.4% |

| Dry Mouth | 3.2% | - | 2.1% |

Data from a phase 3 randomized trial. The fixed combination shows a safety profile consistent with its individual components, with some adverse events being more prominent in the combination group.[4]

Detailed Experimental Protocols

A thorough assessment of ocular surface health relies on standardized and meticulously executed experimental protocols. The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Ocular Surface Disease Index (OSDI) Questionnaire

The OSDI is a validated 12-item questionnaire designed to provide a rapid assessment of the symptoms of ocular irritation consistent with dry eye disease and their impact on vision-related functioning.

-

Administration: The questionnaire is self-administered by the patient.

-

Content: The 12 questions are divided into three subscales:

-

Ocular Symptoms: (e.g., gritty eyes, sore eyes)

-

Vision-Related Functioning: (e.g., difficulty reading, driving at night)

-

Environmental Triggers: (e.g., discomfort in windy or air-conditioned environments)

-

-

Scoring: Each question is graded on a scale of 0 to 4, where 0 indicates "none of the time" and 4 indicates "all of the time." The total OSDI score is calculated using the following formula:

OSDI Score = [(Sum of scores for all questions answered) x 25] / (Total number of questions answered)

-

Interpretation: The final score ranges from 0 to 100, with higher scores indicating greater disability. The scores are classified as follows:

-

0-12: Normal

-

13-22: Mild dry eye disease

-

23-32: Moderate dry eye disease

-

33-100: Severe dry eye disease

-

Tear Break-Up Time (TBUT)

TBUT is a clinical test used to assess the stability of the tear film.

-

Procedure:

-

A small amount of fluorescein dye is instilled into the patient's lower conjunctival sac.

-

The patient is instructed to blink several times to distribute the dye evenly across the ocular surface.

-

The patient is then asked to stare straight ahead without blinking.

-

Using a slit lamp with a cobalt blue filter, the examiner observes the tear film for the appearance of the first dry spot (a dark area).

-

The time interval between the last complete blink and the appearance of the first dry spot is measured in seconds.

-

-

Interpretation: A TBUT of less than 10 seconds is generally considered indicative of tear film instability.

Corneal and Conjunctival Staining (Oxford Scheme)

Ocular surface staining with vital dyes like fluorescein and lissamine green is used to assess the integrity of the corneal and conjunctival epithelium. The Oxford scheme provides a standardized grading system.

-

Procedure:

-

A fluorescein strip is moistened with sterile saline and gently touched to the inferior tarsal conjunctiva.

-

After a few blinks, the cornea and conjunctiva are examined with a slit lamp using a cobalt blue filter.

-

For lissamine green staining, a lissamine green strip is similarly applied, and the conjunctiva is observed under white light.

-

-

Grading (Oxford Scheme): The cornea and conjunctiva are each divided into five zones. The staining in each zone is graded on a scale of 0 to 5 by comparing the patient's eye to a series of standardized panels.

-

Grade 0: No staining

-

Grade I: Minimal, scattered punctate staining

-

Grade II: Mild punctate staining

-

Grade III: Moderate punctate staining

-

Grade IV: Marked, diffuse punctate staining

-

Grade V: Severe, confluent staining and epithelial defects

-

Schirmer's Test

Schirmer's test measures the rate of tear production.

-

Procedure:

-

A standardized filter paper strip (5 mm wide and 35 mm long) is folded 5 mm from one end.

-

The folded end is placed in the lower conjunctival sac at the junction of the middle and outer third of the eyelid.

-

The patient is instructed to close their eyes gently for 5 minutes.

-

After 5 minutes, the strip is removed, and the length of the wetted portion is measured in millimeters.

-

-

Interpretation:

-

>10 mm: Normal tear production

-

5-10 mm: Borderline

-

<5 mm: Dry eye

-

Signaling Pathways and Molecular Mechanisms

The effects of brimonidine, brinzolamide, and the common preservative benzalkonium chloride (BAK) on the ocular surface are mediated by distinct cellular signaling pathways.

Benzalkonium Chloride (BAK)-Induced Ocular Surface Inflammation

BAK, a quaternary ammonium (B1175870) compound used as a preservative in many ophthalmic solutions, is known to induce ocular surface inflammation and cytotoxicity. One of the key pathways involved is the activation of the NLRP3 inflammasome.

Caption: BAK-induced NLRP3 inflammasome activation pathway in corneal epithelial cells.

Brimonidine and its Potential Cellular Effects

Brimonidine, an alpha-2 adrenergic agonist, has been shown to have neuroprotective effects, which may be mediated through the activation of pro-survival signaling pathways.

Caption: Potential pro-survival signaling pathways activated by brimonidine.

Brinzolamide's Mechanism of Action

Brinzolamide is a carbonic anhydrase inhibitor. Its primary effect on the ocular surface is related to its mechanism of lowering intraocular pressure by reducing aqueous humor production.

Caption: Mechanism of action of brinzolamide in reducing aqueous humor production.

Experimental Workflow for Ocular Surface Assessment

A typical clinical trial workflow for assessing the impact of a topical ophthalmic agent on ocular surface health involves a series of standardized evaluations at baseline and follow-up visits.

Caption: Experimental workflow for assessing ocular surface health in a clinical trial.

Conclusion

The fixed-dose combination of brimonidine and brinzolamide is an effective treatment for lowering intraocular pressure. However, its impact on ocular surface health is a multifaceted issue. The available data suggests that while the fixed combination can lead to an improvement in corneal epithelial damage compared to the concomitant use of its individual components, it can also be associated with ocular surface symptoms, particularly in susceptible individuals. The presence of benzalkonium chloride as a preservative is a significant contributing factor to ocular surface inflammation and cytotoxicity through the activation of the NLRP3 inflammasome pathway. Conversely, brimonidine may offer some protective effects through the activation of pro-survival signaling pathways.

For drug development professionals, these findings underscore the importance of considering the ocular surface in the formulation of new ophthalmic therapies. The development of preservative-free formulations or the use of alternative, less cytotoxic preservatives could significantly improve the ocular surface health of patients requiring long-term treatment for glaucoma. Further research is warranted to fully elucidate the long-term effects of BBFC on ocular surface health and to explore strategies to mitigate any adverse effects.

References

- 1. tjceo.com [tjceo.com]

- 2. TRDizin [search.trdizin.gov.tr]

- 3. Improvement of corneal epithelial damage after switching from the concomitant use of brinzolamide and brimonidine to a brinzolamide/brimonidine fixed-dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Six-month results from a Phase III randomized trial of fixed-combination brinzolamide 1% + brimonidine 0.2% versus brinzolamide or brimonidine monotherapy in glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Pathways of Brimonidine and Brinzolamide in Modulating Aqueous Humor Dynamics in the Ciliary Body Epithelium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals